6-Methoxy-1-benzothiophene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-1-benzothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClO3S2. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound.
Vorbereitungsmethoden
The synthesis of 6-Methoxy-1-benzothiophene-2-sulfonyl chloride typically involves the reaction of 6-methoxybenzothiophene with chlorosulfonic acid. The reaction conditions often require careful control of temperature and the use of appropriate solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Chemischer Reaktionen
6-Methoxy-1-benzothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonyl derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides under specific conditions.
Hydrolysis: In the presence of water or aqueous bases, it can hydrolyze to form 6-methoxy-1-benzothiophene-2-sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-1-benzothiophene-2-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with unique properties.
Biological Studies: Researchers use it to study the interactions of sulfonyl chloride derivatives with biological molecules, aiding in the development of new drugs and therapies.
Industrial Applications: It serves as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 6-Methoxy-1-benzothiophene-2-sulfonyl chloride exerts its effects involves the sulfonyl chloride group, which is highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various biological molecules, potentially inhibiting or modifying their function . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-Methoxy-1-benzothiophene-2-sulfonyl chloride include:
1-Benzothiophene-2-sulfonyl chloride: Lacks the methoxy group, which may affect its reactivity and applications.
6-Methoxy-1-benzothiophene-2-sulfonic acid: The hydrolyzed form of the sulfonyl chloride, with different chemical properties and uses.
Benzo[b]thiophene-1,1-dioxide: A structurally related compound with distinct oxidation states and reactivity.
Eigenschaften
Molekularformel |
C9H7ClO3S2 |
---|---|
Molekulargewicht |
262.7 g/mol |
IUPAC-Name |
6-methoxy-1-benzothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C9H7ClO3S2/c1-13-7-3-2-6-4-9(15(10,11)12)14-8(6)5-7/h2-5H,1H3 |
InChI-Schlüssel |
QWAWVUNLIVQYBA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(S2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.